molecular formula C9H12O3 B6336499 1-(2-Methoxyphenyl)ethane-1,2-diol CAS No. 82807-38-3

1-(2-Methoxyphenyl)ethane-1,2-diol

Cat. No.: B6336499
CAS No.: 82807-38-3
M. Wt: 168.19 g/mol
InChI Key: YAMCOXRGEIUXEU-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)ethane-1,2-diol is an organic compound with the molecular formula C9H12O3. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to an ethane backbone. The presence of a methoxy group (-OCH3) attached to the phenyl ring makes this compound unique. It is used in various chemical and industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyphenyl)ethane-1,2-diol can be synthesized through several methods. One common method involves the reduction of 2-methoxyacetophenone using sodium borohydride (NaBH4) in methanol. The reaction proceeds under mild conditions and yields the desired diol .

Industrial Production Methods: In industrial settings, the compound can be produced using catalytic hydrogenation of 2-methoxyacetophenone in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)ethane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be further reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

Scientific Research Applications

1-(2-Methoxyphenyl)ethane-1,2-diol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)ethane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group can participate in electron-donating interactions, affecting the compound’s reactivity and stability. These interactions can modulate enzymatic activities and cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(3-Methoxyphenyl)ethane-1,2-diol
  • 1-(4-Methoxyphenyl)ethane-1,2-diol
  • 1-(2-Hydroxyphenyl)ethane-1,2-diol

Comparison: 1-(2-Methoxyphenyl)ethane-1,2-diol is unique due to the position of the methoxy group on the phenyl ring. This positional difference can significantly influence the compound’s chemical reactivity and biological activity. For example, the ortho position of the methoxy group in this compound can lead to different steric and electronic effects compared to the meta or para positions in similar compounds .

Properties

IUPAC Name

1-(2-methoxyphenyl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,10-11H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMCOXRGEIUXEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20793684
Record name 1-(2-Methoxyphenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20793684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65308-94-3
Record name 1-(2-Methoxyphenyl)ethane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20793684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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